molecular formula C26H19BrN2O5 B11564384 4-bromo-2-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

4-bromo-2-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

Cat. No.: B11564384
M. Wt: 519.3 g/mol
InChI Key: RBNDGHNZIYULJC-OGLMXYFKSA-N
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Description

4-BROMO-2-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a furan ring, and a phenyl group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include bromine, furan, and phenyl derivatives, under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving catalysts and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL FURAN-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-BROMO-2-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL FURAN-2-CARBOXYLATE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-hydroxybenzaldehyde
  • 4-Bromo-2-hydroxybenzoic acid
  • 2-(Benzyloxy)-4-bromobenzaldehyde
  • 1-(6-Bromobenzofuran-2-yl)ethanone

Uniqueness

4-BROMO-2-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL FURAN-2-CARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C26H19BrN2O5

Molecular Weight

519.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C26H19BrN2O5/c27-21-13-14-22(34-24(30)23-12-7-15-33-23)18(16-21)17-28-29-25(31)26(32,19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-17,32H,(H,29,31)/b28-17+

InChI Key

RBNDGHNZIYULJC-OGLMXYFKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=CO4)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=CO4)O

Origin of Product

United States

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